molecular formula C6H13NO2S B8705301 N-cyclopropylpropane-1-sulfonamide

N-cyclopropylpropane-1-sulfonamide

Cat. No.: B8705301
M. Wt: 163.24 g/mol
InChI Key: RNQVATLFVKGXOG-UHFFFAOYSA-N
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Description

N-cyclopropylpropane-1-sulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, in particular, has a unique structure that combines the properties of sulfonic acid and cyclopropyl amide, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropylpropane-1-sulfonamide typically involves the reaction of propane-1-sulfonyl chloride with cyclopropylamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Propane-1-sulfonyl chloride+CyclopropylaminePropane-1-Sulfonic Acid Cyclopropyl Amide\text{Propane-1-sulfonyl chloride} + \text{Cyclopropylamine} \rightarrow \text{this compound} Propane-1-sulfonyl chloride+Cyclopropylamine→Propane-1-Sulfonic Acid Cyclopropyl Amide

The reaction is usually conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropylpropane-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonic acid derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The sulfonic acid group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonic acid group may yield sulfonic acid derivatives, while reduction of the amide group may produce amines.

Scientific Research Applications

N-cyclopropylpropane-1-sulfonamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Medicine: It is being investigated for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: It is used in the production of various chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of N-cyclopropylpropane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonic acid group can interact with enzymes and proteins, inhibiting their activity. The cyclopropyl amide group can also interact with biological molecules, affecting their function. These interactions can lead to various biological effects, including antibacterial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane Sulfonamide: Similar structure but lacks the propane-1-sulfonic acid group.

    Propane-1-Sulfonic Acid Amide: Similar structure but lacks the cyclopropyl group.

    Cyclopropyl Amine: Contains the cyclopropyl group but lacks the sulfonic acid group.

Uniqueness

N-cyclopropylpropane-1-sulfonamide is unique due to its combination of sulfonic acid and cyclopropyl amide groups. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

N-cyclopropylpropane-1-sulfonamide

InChI

InChI=1S/C6H13NO2S/c1-2-5-10(8,9)7-6-3-4-6/h6-7H,2-5H2,1H3

InChI Key

RNQVATLFVKGXOG-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1CC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of cyclopropylamine (1.2 ml, 17.5 mmol) in 100 ml CH2Cl2 and DMAP (2.4 g, 17.5 mmol) was added dropwise a solution of propane-1-sulfonyl chloride (2.3 ml, 19.2 mmol) in 50 ml CH2Cl2. The resulting mixture was stirred at room temperature over night and diluted with 50 ml of CH2Cl2. The mixture was extracted subsequently with water, 1 M HCl, and brine, tried over Na2SO4, filtered and the solvent evaporated to obtain 2.8 g of product (oil) which was used in the next step without further purification.
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2.4 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

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